3,5,6-Tri(2-pyridyl)-1,2,4-triazine

Clinical Chemistry Serum Iron Analysis Interference Studies

Serum iron assays using Ferrozine can exhibit up to 15% copper interference, compromising clinical accuracy in Wilson's disease and elevated-copper populations. 3,5,6-Tri(2-pyridyl)-1,2,4-triazine (TPTZ) resolves this with ≤2% Cu interference under citrate-buffered conditions. • Forms violet-blue Fe(II)-TPTZ complex (λmax 593 nm, ε ≈ 22,600 L·mol⁻¹·cm⁻¹) enabling direct photometric detection without protein precipitation • Validated 0.5 μg/L detection limit for sub-ppb iron monitoring in boiler feedwater and steam condensate • Enables dual Fe-Cu analysis from single, volume-limited samples when paired with neocuproine Supplied as ≥97% purity with full Certificate of Analysis. Global shipping from stocked inventory.

Molecular Formula C18H12N6
Molecular Weight 312.3 g/mol
CAS No. 1046-57-7
Cat. No. B091311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5,6-Tri(2-pyridyl)-1,2,4-triazine
CAS1046-57-7
Molecular FormulaC18H12N6
Molecular Weight312.3 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=C(N=NC(=N2)C3=CC=CC=N3)C4=CC=CC=N4
InChIInChI=1S/C18H12N6/c1-4-10-19-13(7-1)16-17(14-8-2-5-11-20-14)23-24-18(22-16)15-9-3-6-12-21-15/h1-12H
InChIKeyJGMBVEZRZJNYAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility46.8 [ug/mL]

3,5,6-Tri(2-pyridyl)-1,2,4-triazine (TPTZ) for Analytical and Coordination Chemistry Applications | CAS 1046-57-7


3,5,6-Tri(2-pyridyl)-1,2,4-triazine (TPTZ, also referred to as 2,4,6-tris(2-pyridyl)-s-triazine) is a heterocyclic nitrogen-donor ligand featuring a 1,3,5-triazine core symmetrically substituted with three 2-pyridyl groups . The compound functions as a tridentate chelator, coordinating metal ions through the triazine nitrogen and two adjacent pyridine nitrogen atoms in a terpyridine-like binding mode . TPTZ exhibits a melting point of 247–249 °C and is soluble in organic solvents such as DMF and DMSO, with moderate aqueous solubility under acidic conditions . Its primary established role is as a chromogenic reagent for spectrophotometric determination of Fe(II) and total iron, forming an intense violet-blue Fe(II)-TPTZ complex with maximum absorption at 593–594 nm and a molar absorptivity of approximately 22,600 L·mol⁻¹·cm⁻¹ [1].

Why Generic Substitution of 3,5,6-Tri(2-pyridyl)-1,2,4-triazine (CAS 1046-57-7) with Ferrozine, Bathophenanthroline, or PDT is Scientifically Inadvisable


Although multiple chromogenic reagents exist for iron determination—including Ferrozine (PDTS), bathophenanthroline (BPA), bathophenanthroline sulfonate (BPS), and 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine (PDT)—these compounds differ significantly in molar absorptivity, copper interference susceptibility, pH compatibility, and coordination selectivity [1][2]. Substituting TPTZ with Ferrozine may appear acceptable given Ferrozine's nominally higher molar absorptivity; however, Ferrozine exhibits up to 15% copper interference in serum iron measurements compared to TPTZ's ≤2% copper interference under identical citrate-buffered conditions, directly impacting analytical accuracy in clinical and biological matrices [2]. Conversely, bathophenanthroline-based methods demonstrate lower sensitivity (ε ≈ 22,140) than TPTZ and require protein precipitation steps that TPTZ-based direct methods avoid [1]. The following section presents head-to-head quantitative evidence substantiating these differentiation claims.

Quantitative Differentiation Evidence for 3,5,6-Tri(2-pyridyl)-1,2,4-triazine: Head-to-Head Comparisons with Alternative Iron Chromogens and Coordination Ligands


TPTZ Exhibits Superior Copper Interference Resistance Compared to Ferrozine in Serum Iron Determination

In a direct head-to-head comparison of iron chromogens for serum iron determination using citrate buffer at pH 2.1–2.5, the TPTZ-citrate method demonstrated substantially lower false-positive interference from copper than the widely used Ferrozine method. Specifically, copper interference with TPTZ was limited to approximately 2% of the iron signal, whereas Ferrozine exhibited copper interference up to 15% under comparable conditions [1]. This differential specificity is attributed to TPTZ's weakly basic triazine nitrogen donor, which favors coordination with Fe(II) over more covalently binding transition metals such as Cu(II) [2].

Clinical Chemistry Serum Iron Analysis Interference Studies

TPTZ Demonstrates Comparable Molar Absorptivity to Leading Iron Chromogens While Enabling Direct Protein-Precipitation-Free Analysis

Comparative analysis of iron chromogen molar absorptivities reveals that TPTZ (ε = 22,600 L·mol⁻¹·cm⁻¹) exhibits sensitivity statistically equivalent to 4,7-diphenyl-1,10-phenanthroline (ε = 22,400) and its sulfonate BPS (ε = 22,140), while being only modestly less sensitive than Ferrozine (ε = 27,900) [1]. Critically, TPTZ maintains this sensitivity while enabling direct serum iron measurement without protein precipitation at pH 2.1–2.5 in citrate buffer, a procedural advantage not shared by phenanthroline-based reagents that require deproteinization steps [2].

Analytical Chemistry Spectrophotometry Iron Quantitation

TPTZ Enables Actinide/Lanthanide Separation with Separation Factors Exceeding 10, Distinct from Terpyridine and BTP Ligands

In liquid-liquid extraction studies for trivalent actinide (An(III)) / lanthanide (Ln(III)) separation—a critical process in advanced nuclear fuel cycles—TPTZ in combination with HDNNS in CCl₄ achieved separation factors (SF_Am/Ln) above 10 under 0.125 M nitric acid conditions with 0.032 M TPTZ [1]. This performance positions TPTZ as an intermediate selectivity extractant between the non-selective CMPO system and the high-selectivity BTP-based systems [2]. Notably, TPTZ exhibits a remarkable reverse stability sequence along the lanthanide series, with log K₁ peaking at Sm(III) rather than increasing monotonically toward Lu(III), a behavior distinct from terpyridine and attributable to the weakly basic triazine nitrogen donor [3].

Nuclear Fuel Cycle Actinide Separation Solvent Extraction

TPTZ Achieves Sub-ppb Detection Limits for Trace Iron in Power Plant Water, Surpassing Traditional 1,10-Phenanthroline Methods

A comparative evaluation of spectrophotometric methods for trace iron determination in thermal power plant water demonstrated that optimized TPTZ-based methodology achieved a detection limit of 0.5 μg/L (0.5 ppb), representing a substantial improvement over the conventional 1,10-phenanthroline method previously employed in plant operations [1]. The optimized method employed TPTZ as the complexing agent with ascorbic acid reduction at 100°C digestion (reduced from traditional boiling acid digestion), enabling both enhanced sensitivity and improved operator safety [1]. In flow-injection analysis (FIA) configurations, TPTZ-based systems have demonstrated detection limits ranging from 2 μg/L to 22.7 μg/L depending on instrumentation, with relative standard deviations below 2% and spike recoveries between 96.7% and 107.5% in natural water matrices [2].

Trace Metal Analysis Power Plant Chemistry Water Quality Monitoring

TPTZ Enables Simultaneous Iron-Copper Determination via Differential Absorbance Correction at Dual Wavelengths

In mixed metal systems requiring simultaneous quantification of iron and copper, TPTZ exhibits a unique spectral property that facilitates straightforward interference correction: the Fe(II)-TPTZ chelate shows absorbance at 458 nm that is exactly 0.123 times its absorbance at 596 nm [1]. This linear relationship enables direct mathematical correction for iron's contribution to the copper signal without requiring physical separation or sequential extraction steps. Furthermore, the copper(I)-neocuproine chelate used in the same analytical scheme does not absorb at 596 nm, eliminating reciprocal copper interference on iron determination [1].

Simultaneous Metal Analysis Spectrophotometry Interference Correction

TPTZ Provides Significantly Higher Cost Efficiency than Commercial Serum Iron Test Kits with Equivalent Analytical Performance

Economic analysis of the TPTZ-citrate method for automated serum iron determination on SMAC II and RA-1000 clinical chemistry analyzers demonstrated reagent cost reduction to 1/4 to 1/10 of the cost of commercial test kits, without sacrificing analytical accuracy or throughput [1]. The method requires only TPTZ, citrate buffer (pH 2.1–2.5), and standard reducing agents, all of which are commodity-priced reagents compared to proprietary kit formulations. This cost advantage persists in high-volume clinical laboratory settings where iron determination is a routine panel component.

Clinical Laboratory Economics Reagent Cost Analysis Automated Chemistry

Optimal Application Scenarios for 3,5,6-Tri(2-pyridyl)-1,2,4-triazine Based on Quantitative Differentiation Evidence


Clinical Serum Iron Determination in Specimens with Potential Copper Interference

TPTZ-citrate methodology is specifically indicated for automated serum iron and total iron-binding capacity (TIBC) determinations in clinical laboratories where copper contamination or elevated serum copper may compromise analytical accuracy. The ≤2% copper interference level demonstrated with TPTZ [1] makes it superior to Ferrozine-based assays (up to 15% copper interference) for patient populations with Wilson's disease, copper supplementation, or occupational copper exposure. The direct photometric protocol without protein precipitation reduces pre-analytical handling and enables full automation on standard chemistry analyzers.

Ultra-Trace Iron Monitoring in High-Purity Industrial Water Systems

Power generation facilities (thermal, nuclear) and semiconductor manufacturing operations requiring sub-ppb iron detection sensitivity should prioritize TPTZ-based analytical methods over traditional 1,10-phenanthroline approaches. The validated 0.5 μg/L detection limit achieved with optimized TPTZ methodology [2] enables compliance with stringent corrosion control specifications for boiler feedwater and steam condensate. The reduced-temperature digestion protocol (100°C vs. boiling acid) improves operator safety while maintaining analytical sensitivity.

Simultaneous Iron and Copper Quantification in Limited-Volume Biological or Environmental Samples

Research and clinical laboratories requiring dual Fe-Cu analysis from single, volume-limited samples (e.g., pediatric serum, cerebrospinal fluid, small-volume environmental water samples) should employ TPTZ paired with neocuproine for spectrophotometric determination. The established 0.123 absorbance ratio at 458 nm/596 nm for Fe(II)-TPTZ [3] enables direct mathematical correction without sample splitting or sequential analysis, conserving precious specimen volume and reducing total analysis time.

Actinide/Lanthanide Separation in Nuclear Fuel Cycle Research

Nuclear chemistry research programs investigating trivalent actinide partitioning from lanthanide fission products should evaluate TPTZ as a moderate-selectivity extractant bridging the gap between non-selective CMPO systems and ultra-selective BTP ligands. With demonstrated Am/Ln separation factors exceeding 10 under 0.125 M HNO₃ [4], TPTZ is particularly suitable for staged separation protocols where intermediate An/Ln discrimination is desired. The unusual lanthanide stability sequence (peaking at Sm(III)) reported for TPTZ [5] provides unique selectivity patterns not achievable with terpyridine or other conventional N-donor ligands.

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